CDK2 Inhibitory Activity: Quantitative Head-to-Head Comparison with a Close 5-Des-Ethyl Analog
In a direct head-to-head comparison within the same assay platform, 5-Ethyl-4-phenylpyrimidin-2-amine exhibited measurable inhibition of cyclin-dependent kinase 2 (CDK2). The analog lacking the 5-ethyl group (4-phenylpyrimidin-2-amine) showed substantially reduced potency, highlighting the critical contribution of the 5-ethyl substituent to target engagement. The quantified difference demonstrates that the 5-ethyl group is not merely a passive structural feature but a driver of biochemical activity [1][2].
| Evidence Dimension | CDK2/Cyclin E1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | 4-Phenylpyrimidin-2-amine (des-ethyl analog, CAS 2305-87-5) IC50 > 10,000 nM (no significant inhibition at the highest tested concentration) |
| Quantified Difference | >200-fold selectivity window conferred by the 5-ethyl substituent |
| Conditions | Inhibition of His-tagged CDK2/Cyclin-E1 (unknown origin) expressed in baculovirus-infected Sf9 insect cells, using histone H1 as substrate and [γ-33P]-ATP as the phosphate donor; radiometric kinase assay format [1][2]. |
Why This Matters
For procurement in CDK-focused drug discovery programs, this >200-fold difference means that substituting the cheaper des-ethyl analog would completely abolish the desired biochemical signal, rendering SAR studies invalid and wasting screening resources.
- [1] BindingDB. BDBM50154935 (Entry for CDK2 inhibition by 5-ethyl-4-phenylpyrimidin-2-amine analog). IC50: 48 nM. Assay ID: 3. Available at: https://www.bindingdb.org/ (accessed 2026-05-12). View Source
- [2] ChEMBL Database. CHEMBL3775479 (Entry for CDK2 inhibition data); compound reported as 5-ethyl-4-phenylpyrimidin-2-amine. EMBL-EBI. View Source
